molecular formula C15H19N5OS B2427793 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide CAS No. 1351642-99-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2427793
CAS No.: 1351642-99-3
M. Wt: 317.41
InChI Key: DMTFWJQRPUGGNX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrazolylpyridazine . Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . They have been synthesized and used in agriculture as insecticides, fungicides, and herbicides . Some of these derivatives have also shown a pronounced stimulating effect on plant growth .


Synthesis Analysis

A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .


Molecular Structure Analysis

In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, as a result of which some signals in the 1 Н and 13 С NMR spectra are broadened .


Chemical Reactions Analysis

When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH 2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .

Scientific Research Applications

Synthesis and Insecticidal Assessment

New heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, have been synthesized using a similar compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds demonstrated potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antioxidant and Antitumor Evaluation

The reaction of 2-amino-1,3,4-thiadiazole with various reagents has led to the creation of N-substituted-2-amino-1,3,4-thiadiazoles. These compounds have been characterized and evaluated for their antitumor and antioxidant activities, showing promising results (Hamama et al., 2013).

Synthesis for Antimicrobial and Surface Active Agents

Using 2-cyano-N-octadecylacetamide as a key intermediate, new thiazole, pyrazole, oxazole, pyrimidine, and other derivatives have been synthesized. These compounds were then used as nonionic surface active agents and evaluated for their antimicrobial and surface activities (El-Sayed & Ahmed, 2016).

Antimicrobial Applications

New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized, suitable for use as antimicrobial agents. These compounds included 2-pyridone, chromene, and hydrazone derivatives and showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Pharmacologically Active Compounds Synthesis

Cycloaddition and condensation methods were used to synthesize pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. These compounds hold potential in the pharmacological field due to their efficient synthesis methods and promising properties (Johnston et al., 2008).

Antitumor Evaluation of Heterocyclic Compounds

Various heterocyclic derivatives including thiophene, thiazole, pyrazole, and others were synthesized using 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds were evaluated for their antiproliferative activity against several human cancer cell lines, revealing high inhibitory effects (Shams et al., 2010).

Synthesis of Antihypertensive Agents

New 6-heteroaryl-3-hydrazinopyridazines with antihypertensive action were synthesized and showed significant activity in hypertensive rats. This research opens up new avenues for developing antihypertensive drugs (Steiner et al., 1981).

Future Directions

The search for new chemical plant protection products continues . Purposeful synthesis of new compounds with a combination of these pharmacophore heterocycles in one molecule can lead to new biologically active derivatives, to which the specified resistance has not been formed .

Properties

IUPAC Name

N-cyclohexyl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTFWJQRPUGGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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